molecular formula C26H30O14 B14860069 10-O-trans-p-Feruloylscandoside

10-O-trans-p-Feruloylscandoside

Cat. No.: B14860069
M. Wt: 566.5 g/mol
InChI Key: KUXQVYZFGZMYDL-UGMRMKFXSA-N
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Description

10-O-trans-p-Feruloylscandoside is a naturally occurring iridoid glycoside compound. It is derived from the herbs of Hedyotis diffusa Willd . This compound has a molecular formula of C26H30O14 and a molecular weight of 566.5 g/mol . It is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-trans-p-Feruloylscandoside involves several steps, including the extraction from natural sources and chemical synthesis. The compound can be extracted from the herbs of Hedyotis diffusa Willd using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process typically involves drying the plant material, grinding it into a fine powder, and then using the solvents to extract the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves optimizing the extraction conditions to maximize yield and purity. The extracted compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 10-O-trans-p-Feruloylscandoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, enhancing its biological properties .

Scientific Research Applications

10-O-trans-p-Feruloylscandoside has a wide range of scientific research applications. It is used in chemistry for studying its chemical properties and reactions. In biology, it is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, the compound is used in the industry for developing new drugs and natural product-based formulations .

Mechanism of Action

The mechanism of action of 10-O-trans-p-Feruloylscandoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. It may also interact with enzymes and receptors, leading to changes in cellular functions and biological responses .

Comparison with Similar Compounds

10-O-trans-p-Feruloylscandoside is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other iridoid glycosides, such as geniposide and aucubin. These compounds share some structural similarities but differ in their specific functional groups and biological properties. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic effects .

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

(1S,4aS,5R,7aS)-5-hydroxy-7-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C26H30O14/c1-36-16-6-11(2-4-14(16)28)3-5-18(30)37-9-12-7-15(29)20-13(24(34)35)10-38-25(19(12)20)40-26-23(33)22(32)21(31)17(8-27)39-26/h2-7,10,15,17,19-23,25-29,31-33H,8-9H2,1H3,(H,34,35)/b5-3+/t15-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1

InChI Key

KUXQVYZFGZMYDL-UGMRMKFXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC(C3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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